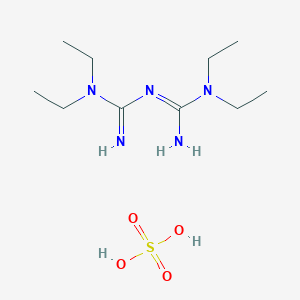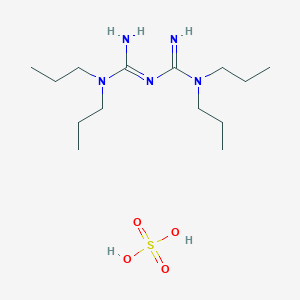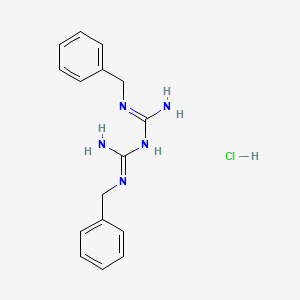
N1,N1,N5,N5-tetrakis(methyl)-biguanide sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1,N5,N5-tetrakis(methyl)-biguanide sulfate is a chemical compound known for its unique properties and applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N5,N5-tetrakis(methyl)-biguanide sulfate typically involves the reaction of biguanide derivatives with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. This ensures consistent quality and efficiency in production. The use of advanced technologies and equipment helps in minimizing waste and optimizing the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1,N5,N5-tetrakis(methyl)-biguanide sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be achieved using various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
N1,N1,N5,N5-tetrakis(methyl)-biguanide sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug formulations.
Industry: It is utilized in various industrial processes, including the production of coatings and polymers.
Mecanismo De Acción
The mechanism of action of N1,N1,N5,N5-tetrakis(methyl)-biguanide sulfate involves its interaction with molecular targets and pathways. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may interact with cellular components, disrupting microbial cell walls and inhibiting growth.
Comparación Con Compuestos Similares
Similar Compounds
N1,N1,N5,N5-tetrakis(1H-pyrazol-1-yl)methyl-naphthalene-1,5-diamine: Known for its corrosion inhibition properties.
N1,N1,N5,N5-tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide: Used in various chemical applications.
Uniqueness
N1,N1,N5,N5-tetrakis(methyl)-biguanide sulfate stands out due to its specific methylation pattern, which imparts unique chemical and physical properties. This makes it particularly effective in certain applications, such as corrosion inhibition and antimicrobial activity.
Propiedades
IUPAC Name |
2-(N,N-dimethylcarbamimidoyl)-1,1-dimethylguanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5.H2O4S/c1-10(2)5(7)9-6(8)11(3)4;1-5(2,3)4/h1-4H3,(H3,7,8,9);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUXMZYWADJSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC(=N)N(C)C)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N/C(=N)N(C)C)/N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B8045636.png)
![3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoic acid](/img/structure/B8045638.png)







![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)




